![molecular formula C₁₅H₁₉NO B1145928 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide CAS No. 909135-28-0](/img/structure/B1145928.png)
3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide
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Overview
Description
Scientific Research Applications
Crystallography and Network Formation
This compound is utilized in the study of crystal structures and intermolecular networks. The presence of various functionalities in its structure allows for the examination of strong to weak hydrogen bonds and the stereochemistry of network formation. It’s particularly significant in understanding the impact of unsaturation on crystal structures and the formation of intermolecular networks within six-membered rings .
Anticancer Chemotherapeutics
Derivatives of bicyclo[3.3.1]nonane, such as this compound, are explored for their potential as anticancer agents. The unique characteristics of the bicyclo[3.3.1]nonane moiety make it predominant in many biologically active natural products. Research into these derivatives includes their use in asymmetric catalysis and their potential as potent anticancer entities .
Asymmetric Catalysis
The compound’s structure is conducive to applications in asymmetric catalysis. This is due to its ability to induce chirality in chemical reactions, which is a valuable property in the synthesis of enantiomerically pure pharmaceuticals .
Ion Receptors
The bicyclo[3.3.1]nonane framework is advantageous for the development of ion receptors. These receptors can selectively bind to specific ions, which is useful in sensing and separation technologies .
Metallocycles Construction
Researchers are interested in this compound for the construction of metallocycles. These cyclic metal-containing molecules have applications in materials science and catalysis .
Molecular Tweezers
The compound’s structure is suitable for creating molecular tweezers, which are host molecules that can bind selectively to certain guest molecules. This has implications in the field of supramolecular chemistry, where such interactions are fundamental .
Safety and Hazards
properties
IUPAC Name |
3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOFMIUINIVIEG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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